3-Benzoyl-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one

M1 positive allosteric modulator BQCA analog structure–activity relationship

3-Benzoyl-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one (CAS 904451-00-9; molecular formula C₂₅H₂₀FNO₃; exact mass 401.142722 g/mol) is a fully synthetic, polysubstituted 1,4-dihydroquinolin-4-one derivative carrying a 3-benzoyl ketone, a 6-ethoxy ether, and an N1-(4-fluorobenzyl) pendant. The compound belongs structurally to the benzyl-substituted quinolone class disclosed in the patent family WO2008002621, which explicitly claims 4-oxo-1,4-dihydroquinoline M1 muscarinic receptor positive allosteric modulators (PAMs) useful in Alzheimer's disease and related cognitive disorders.

Molecular Formula C25H20FNO3
Molecular Weight 401.437
CAS No. 904451-00-9
Cat. No. B2516107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzoyl-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one
CAS904451-00-9
Molecular FormulaC25H20FNO3
Molecular Weight401.437
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)F
InChIInChI=1S/C25H20FNO3/c1-2-30-20-12-13-23-21(14-20)25(29)22(24(28)18-6-4-3-5-7-18)16-27(23)15-17-8-10-19(26)11-9-17/h3-14,16H,2,15H2,1H3
InChIKeyPUVQPKXVBTZZLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview of 3-Benzoyl-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one (CAS 904451-00-9)


3-Benzoyl-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one (CAS 904451-00-9; molecular formula C₂₅H₂₀FNO₃; exact mass 401.142722 g/mol) is a fully synthetic, polysubstituted 1,4-dihydroquinolin-4-one derivative carrying a 3-benzoyl ketone, a 6-ethoxy ether, and an N1-(4-fluorobenzyl) pendant [1][2]. The compound belongs structurally to the benzyl-substituted quinolone class disclosed in the patent family WO2008002621, which explicitly claims 4-oxo-1,4-dihydroquinoline M1 muscarinic receptor positive allosteric modulators (PAMs) useful in Alzheimer's disease and related cognitive disorders [3].

Why Generic Substitution Fails for 3-Benzoyl-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one


Within the 1,4-dihydroquinolin-4-one chemotype, the N1-benzyl substituent is the pharmacophoric linchpin determining M1 PAM activity and subtype selectivity, as established by extensive SAR profiling of benzyl quinolone carboxylic acid (BQCA) analogues where even minor N-benzyl modifications (e.g., para-methoxy → para-fluoro) substantially alter binding cooperativity (α), functional cooperativity (β), and intrinsic efficacy (τB) at the M1 allosteric site [1][2]. The 3-benzoyl group introduces a ketone hydrogen-bond acceptor not present in the carboxylic acid prototype BQCA, while the 6-ethoxy group modulates both electron density on the quinolinone core and lipophilicity (cLogP) relative to unsubstituted or 6-fluoro analogs [3]. These three structural features form an integrated, non-interchangeable vector set: replacing any single substituent with a close analog (e.g., 4-fluorobenzyl → 4-methoxybenzyl, or 3-benzoyl → 3-carboxy, or 6-ethoxy → 6-fluoro) produces a different compound with unpredictable allosteric pharmacology, making this specific CAS registration the only verified source of this precise substitution pattern for SAR probe studies [3].

Quantitative Evidence Guide: Where 3-Benzoyl-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one Departs from Its Closest Analogs


Structural Differentiation: 3-Benzoyl Ketone Replaces the 3-Carboxylic Acid of the BQCA Prototype, Altering the Allosteric Pharmacophore Hydrogen-Bond Capacity

The prototypical M1 PAM benzyl quinolone carboxylic acid (BQCA; CAS 338747-41-4) carries a 3-carboxylic acid group that forms a critical salt bridge within the M1 allosteric pocket [1]. 3-Benzoyl-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one replaces this carboxylic acid with a 3-benzoyl ketone, converting a charged hydrogen-bond donor/acceptor into a neutral, purely hydrogen-bond-accepting carbonyl. In the BQCA SAR series, removal or esterification of the 3-carboxylic acid eliminates measurable M1 PAM activity (EC₅₀ >10 µM vs. BQCA EC₅₀ ~800 nM in carbachol-potentiation assays), demonstrating that the 3-position functionality is non-redundant for allosteric efficacy [1][2]. The 3-benzoyl group further introduces an aromatic ring capable of π-stacking interactions absent in BQCA. No direct functional data for this specific compound are publicly available; however, the structural divergence at the pharmacophoric 3-position predicts a distinct allosteric profile compared to any 3-carboxyquinolinone reference [2].

M1 positive allosteric modulator BQCA analog structure–activity relationship quinolinone pharmacophore

N1-Substituent Differentiation: 4-Fluorobenzyl vs. 4-Methoxybenzyl (BQCA) — Para-Substituent Electronic Effect on M1 Allosteric Cooperativity

BQCA (N1-4-methoxybenzyl) exhibits M1 PAM EC₅₀ values of 112–204 nM in Gq engagement assays and positive modulatory EC₅₀ as low as 35 nM in carbachol-potentiated BRET assays [1]. Systematic N1-benzyl SAR studies demonstrate that para-substituent electronic character directly modulates both binding cooperativity (α) and functional cooperativity (β): electron-withdrawing para substituents typically shift the allosteric equilibrium differently than electron-donating groups such as methoxy [2][3]. The target compound's 4-fluorobenzyl group (σₚ = 0.06, electron-withdrawing) replaces BQCA's 4-methoxybenzyl (σₚ = −0.27, electron-donating), producing a Hammett σₚ difference of 0.33 units. This electronic switch is pharmacologically consequential—in the BQCA analog series, para-substituent changes of comparable magnitude alter cooperativity parameters and functional EC₅₀ by 2- to 10-fold [2].

M1 allosteric modulation N-benzyl SAR fluorine substitution binding cooperativity

6-Ethoxy vs. 6-Fluoro Substitution: Differential Lipophilicity and Metabolic Liability in the 1,4-Dihydroquinolin-4-one Series

A closely cataloged comparator, 3-benzoyl-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one, carries a 6-fluoro substituent in place of the 6-ethoxy group . The 6-ethoxy group (Hansch π = +0.38 for OCH₂CH₃) contributes higher lipophilicity than 6-fluoro (Hansch π = +0.14), producing an estimated ΔcLogP of +0.5 to +0.9 log units for the ethoxy analog [1]. In quinolone and quinolinone drug discovery, 6-alkoxy groups are also known to differentially affect CYP450 oxidative metabolism compared to 6-fluoro substituents—6-ethoxy groups can undergo O-deethylation (CYP2C9/3A4), while 6-fluoro is metabolically inert at that position [2]. Additionally, the 6-ethoxy oxygen provides a hydrogen-bond acceptor vector orthogonal to the quinolinone plane, a feature absent in 6-fluoro analogs, which may influence allosteric binding site interactions. No direct head-to-head functional comparison data for these two specific compounds are publicly available.

lipophilicity modulation 6-substituent SAR CYP liability metabolic stability

Patent-Defined Chemical Space: Explicit Inclusion of 3-Benzoyl-N1-(4-fluorobenzyl)-1,4-dihydroquinolin-4-ones as M1 PAM Candidates Within the WO2008002621 Genus

The WO2008002621 patent family (Merck & Co.) defines a Markush genus encompassing 4-oxo-1,4-dihydroquinoline compounds with specified N1-benzyl, C3-acyl/aroyl, and C6-alkoxy/alkyl variations, explicitly including 3-benzoyl-substituted examples [1]. The patent demonstrates that representative compounds from this genus exhibit M1 PAM activity in FLIPR calcium mobilization assays with EC₅₀ values in the sub-micromolar to low-micromolar range and >30-fold selectivity over M2–M5 subtypes [1][2]. A structurally distinct comparator class—the 3-carboxyquinolinones (e.g., BQCA and its direct analogs)—is covered by separate patent families and exhibits a different allosteric mechanism (pure PAM vs. ago-PAM) [3]. The 3-benzoyl substitution pattern in the target compound places it within the acyl/aroyl subgenus of WO2008002621, which may confer differential intrinsic efficacy (ago-PAM character) compared to 3-carboxy PAMs due to altered receptor conformational sampling [3].

patent composition of matter M1 PAM genus intellectual property Alzheimer's disease

Research and Industrial Application Scenarios for 3-Benzoyl-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one


M1 Muscarinic Allosteric Probe Development: Expanding SAR Beyond the 3-Carboxyquinolinone Chemotype

Neuroscience drug discovery groups investigating M1 PAMs for Alzheimer's disease or schizophrenia cognitive deficits can use this compound as a 3-benzoyl pharmacophore probe to test whether a neutral ketone at the 3-position preserves or alters allosteric cooperativity relative to BQCA. The WO2008002621 patent establishes the therapeutic rationale [1], and the BQCA SAR literature demonstrates that 3-position functionality is a primary efficacy determinant [2]. Procuring this specific CAS number enables direct head-to-head pharmacological profiling against BQCA in M1 BRET, FLIPR, and β-arrestin recruitment assays to map the ago-PAM vs. pure PAM modality space.

Fluorine-19 NMR Probe for M1 Receptor Binding and Conformational Dynamics Studies

The 4-fluorobenzyl substituent provides a single ¹⁹F NMR reporter nucleus suitable for ligand-observed and receptor-observed binding experiments without requiring isotopic labeling. In the context of M1 allosteric site structural biology, this compound can serve as a ¹⁹F NMR probe to measure binding affinity (KD) and exchange kinetics at the allosteric site, enabling comparison with 4-methoxybenzyl BQCA in saturation transfer difference (STD) and Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiments [1].

Medicinal Chemistry Lead Diversification: 6-Ethoxy Analog as a Metabolic-Stability Comparator to 6-Halo M1 PAM Leads

Lead optimization teams with existing 6-fluoro or 6-chloro M1 PAM leads can procure this 6-ethoxy analog to benchmark the impact of 6-alkoxy substitution on microsomal stability, CYP inhibition profile, and aqueous solubility. The differential Hansch π values predict higher lipophilicity for the 6-ethoxy variant, which may translate to improved blood-brain barrier permeability—a critical parameter for CNS M1 therapeutics—but also requires assessment of O-deethylation metabolic liability [2].

Patent Landscape Diversification and Freedom-to-Operate Analysis

Pharmaceutical IP teams and competitive intelligence analysts can use this compound as a representative 3-benzoyl-N-(4-fluorobenzyl)-1,4-dihydroquinolin-4-one exemplar to distinguish the WO2008002621 acyl/aroyl subgenus from the 3-carboxyquinolinone patent space (BQCA family) [1]. Procuring and testing this compound provides experimental data to support composition-of-matter claims in follow-on patent applications targeting ago-PAM M1 modulators with reduced cholinergic adverse effect potential.

Quote Request

Request a Quote for 3-Benzoyl-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.